{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a chlorophenyl group, an ethylamino group, and a methylthiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps. One common approach is to start with the chlorophenyl ethylamine and react it with an appropriate carboxylic acid derivative of 5-methylthiophene. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in the development of diagnostic tools and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs aimed at treating various conditions, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features, used in the synthesis of various chemical products.
4-Iodobenzoic acid: Another compound with a halogenated aromatic ring, used in organic synthesis and material science.
Uniqueness
What sets {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE apart from similar compounds is its unique combination of functional groups. This allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-2-7-14(22-11)16(20)21-10-15(19)18-9-8-12-3-5-13(17)6-4-12/h2-7H,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDAPSIJACHEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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